Heptadecanal is a long-chain fatty aldehyde that is heptadecane carrying an oxo substituent at position 1. It is found in citrus. It has a role as a plant metabolite and a coral metabolite. It is a long-chain fatty aldehyde, a 2,3-saturated fatty aldehyde and a saturated fatty aldehyde.
Heptadecanal
CAS No.: 629-90-3
Cat. No.: VC21176967
Molecular Formula: C17H34O
Molecular Weight: 254.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 629-90-3 |
---|---|
Molecular Formula | C17H34O |
Molecular Weight | 254.5 g/mol |
IUPAC Name | heptadecanal |
Standard InChI | InChI=1S/C17H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h17H,2-16H2,1H3 |
Standard InChI Key | PIYDVAYKYBWPPY-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCC=O |
Canonical SMILES | CCCCCCCCCCCCCCCCC=O |
Melting Point | 36.0 °C 36°C |
Introduction
Chemical Identity and Structural Characteristics
Heptadecanal (CAS Registry Number 629-90-3) is a seventeen-carbon aldehyde with the molecular formula C₁₇H₃₄O and a monoisotopic molecular weight of 254.261 g/mol . The systematic IUPAC name for this compound is heptadecanal, though it is also referred to as n-heptadecanal, 1-heptadecanal, or margaraldehyde in various literature sources . The chemical structure of heptadecanal features a long, saturated hydrocarbon chain with a terminal aldehyde group, represented by the chemical notation: CCCCCCCCCCCCCCCCC=O .
Identification Parameters
The definitive identification of heptadecanal can be accomplished through various spectroscopic and chromatographic techniques. Key identification parameters include:
Physical and Chemical Properties
Heptadecanal exists as a white to almost white crystalline solid at room temperature . Its physical state and properties are pivotal in understanding its behavior in various chemical reactions and applications.
Physical Properties
The physical characteristics of heptadecanal contribute significantly to its applications in various industries:
Property | Value | Reference |
---|---|---|
Physical State (20°C) | Solid | |
Appearance | White to almost white powder to crystal | |
Melting Point | 34.0 to 39.0°C | |
Boiling Point | 318°C | |
Solubility | Soluble in toluene |
Chemical Classification
In terms of chemical taxonomy, heptadecanal belongs to several hierarchical classes:
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Kingdom: Organic compounds
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Super Class: Lipids and lipid-like molecules
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Class: Fatty Acyls
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Sub Class: Fatty aldehydes
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Direct Parent: Fatty aldehydes
This classification system helps understand the relationship of heptadecanal to other related compounds and provides insights into its potential chemical behavior and biological interactions.
Synthesis and Production Methods
The production of heptadecanal can be accomplished through several synthetic routes, each with specific advantages depending on the intended application and scale of production.
Laboratory Synthesis
In laboratory settings, heptadecanal is commonly synthesized through the controlled oxidation of 1-heptadecanol. This process typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or other high-valent metal oxides under carefully monitored conditions. The reaction must be controlled to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production
On an industrial scale, heptadecanal is often produced through a process called hydroformylation (oxo synthesis) of long-chain alkenes, followed by hydrogenation. This method involves the addition of a formyl group to the alkene using synthesis gas (carbon monoxide and hydrogen) in the presence of suitable catalysts, followed by a reduction step to yield the aldehyde. This approach is particularly advantageous for large-scale production.
Chemical Reactivity
Heptadecanal demonstrates reactivity characteristic of aldehydes, with the carbonyl group serving as the primary site for various chemical transformations.
Oxidation Reactions
Heptadecanal can be oxidized to heptadecanoic acid (margaric acid) using various oxidizing agents. Common oxidants include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions are of particular importance in organic synthesis where the conversion of aldehydes to carboxylic acids is a fundamental transformation.
Reduction Reactions
The carbonyl group of heptadecanal can be reduced to the corresponding primary alcohol, heptadecanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reduction reactions are essential in the interconversion of functional groups and in the synthesis of fatty alcohols from aldehydes.
Condensation Reactions
As an aldehyde, heptadecanal can participate in various condensation reactions, including:
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Aldol condensation: Reaction with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones
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Schiff base formation: Reaction with primary amines to form imines
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Wittig reaction: Reaction with phosphorus ylides to form alkenes
Reaction Type | Reagents | Products | Conditions | Reference |
---|---|---|---|---|
Oxidation | KMnO₄, CrO₃ | Heptadecanoic acid | Aqueous or organic solvent | |
Reduction | NaBH₄, LiAlH₄ | Heptadecanol | Low temperature, aprotic solvent | |
Aldol Condensation | Base (NaOH, KOH) | β-Hydroxy aldehydes/ketones | Room temperature to moderate heat |
Analytical Methods for Detection and Quantification
The detection and quantification of heptadecanal in various matrices require sophisticated analytical techniques, particularly important in research and quality control applications.
Chromatographic Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed for the analysis of heptadecanal. This technique allows for the separation and identification of the compound based on its retention time and mass spectral pattern . High-Performance Liquid Chromatography (HPLC) with appropriate detectors can also be used, especially when coupled with derivatization techniques .
Spectroscopic Methods
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are valuable for structural confirmation of heptadecanal. The aldehyde proton in ¹H NMR typically appears as a characteristic signal at δ 9.8-10.0 ppm, while the carbonyl stretch in FTIR is observed around 1720 cm⁻¹.
Derivatization Approaches
For enhanced detection sensitivity, particularly in complex biological matrices, derivatization of heptadecanal is often performed. Common derivatizing agents include:
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5,5-Dimethyl cyclohexanedione (5,5-dimethyl CHD) for fluorescence detection
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2,4-Dinitrophenylhydrazine (DNPH) for UV detection
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Various other reagents specific to liquid chromatography-mass spectrometry (LC-MS) applications
The derivatization process typically involves the reaction of the aldehyde group with the derivatizing agent, forming a stable derivative that enhances detection capabilities in various analytical instruments.
Biological Significance
Heptadecanal exhibits notable biological activities and occurs naturally in various biological systems.
Natural Occurrence
Heptadecanal has been identified in various natural sources, including certain plants and animals. It is particularly found in some plant oils and animal fats, contributing to their characteristic properties. The compound has also been detected in citrus fruits, contributing to their aromatic profile .
Role in Olfactory Signaling
Research has demonstrated that heptadecanal serves as a ligand for certain odorant receptors in mammals, particularly the mouse odorant receptor subfamily OR37. This interaction plays a significant role in olfactory signaling, with heptadecanal specifically activating the OR37B receptor. This function is essential for understanding mammalian behavior and communication mechanisms related to odor detection and recognition.
Biological Activities
Heptadecanal has been found to possess several biological activities with potential therapeutic implications:
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Antimicrobial Properties: Studies indicate that heptadecanal exhibits antimicrobial activity against various pathogens, potentially through disruption of bacterial cell membranes.
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Anti-inflammatory Effects: Research suggests that heptadecanal may modulate the expression of pro-inflammatory cytokines and chemokines, potentially through downregulation of the NF-κB signaling pathway.
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Neuroprotective Effects: Heptadecanal has shown potential neuroprotective properties in models of neurodegenerative diseases, possibly by protecting neuronal cells from oxidative stress-induced apoptosis.
Applications
Heptadecanal finds applications across multiple domains due to its unique chemical properties and biological activities.
Research Applications
In biochemical research, heptadecanal serves as a valuable tool for various applications:
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Standard in Fatty Aldehyde Analysis: Used as a reference standard in studies involving fatty aldehyde metabolism and related pathways .
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Bioassays for Enzyme Activity: Employed in assays measuring sphingosine-1-phosphate lyase (S1PL) activity, contributing to understanding of sphingolipid metabolism .
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Enzymatic Electrosynthesis: Utilized in studies exploring bioelectrocatalytic reduction processes, providing insights into sustainable biocatalytic systems .
Industrial Applications
The industrial sector utilizes heptadecanal for various purposes:
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Flavor and Fragrance Industry: Heptadecanal is employed as a flavoring agent and fragrance component, imparting pleasant aromatic qualities to various products including perfumes and food items .
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Cosmetic Formulations: The compound is incorporated into skincare and cosmetic products for its emollient properties, enhancing texture and moisture retention characteristics .
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Industrial Lubricants: Utilized in the formulation of specialty lubricants, contributing to improved performance and stability in various industrial applications .
Pharmaceutical and Cosmetic Uses
In pharmaceutical applications, heptadecanal serves as:
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Synthetic Precursor: Used as a starting material or intermediate in the synthesis of various pharmaceutically active compounds .
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Potential Therapeutic Agent: Its biological activities, including antimicrobial and anti-inflammatory properties, suggest potential therapeutic applications that warrant further investigation.
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